molecular formula C5H3ClN2O3 B14468662 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 65644-24-8

6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B14468662
CAS No.: 65644-24-8
M. Wt: 174.54 g/mol
InChI Key: LKFGZQGHQPAHMU-UHFFFAOYSA-N
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Description

6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative. Pyrimidines are a class of organic compounds that are essential in various biological processes, including the synthesis of nucleic acids. The presence of a chlorine atom and an aldehyde group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves the chlorination of uracil derivatives. One common method is the reaction of uracil with phosphorus oxychloride (POCl3) in the presence of a base, such as pyridine, to introduce the chlorine atom at the 6-position. The resulting 6-chlorouracil is then subjected to formylation using formic acid or formamide under acidic conditions to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base, such as triethylamine (TEA).

Major Products

Scientific Research Applications

6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves its interaction with biological macromolecules. The chlorine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially inhibiting their function. This compound may also act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

    6-Chlorouracil: A closely related compound with similar chemical properties but lacking the aldehyde group.

    5-Chlorouracil: Another halogenated pyrimidine with the chlorine atom at a different position.

    6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde: Similar structure but with an amino group instead of chlorine.

Uniqueness

The presence of both a chlorine atom and an aldehyde group in 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde makes it unique among pyrimidine derivatives.

Properties

CAS No.

65644-24-8

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

6-chloro-2,4-dioxo-1H-pyrimidine-5-carbaldehyde

InChI

InChI=1S/C5H3ClN2O3/c6-3-2(1-9)4(10)8-5(11)7-3/h1H,(H2,7,8,10,11)

InChI Key

LKFGZQGHQPAHMU-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(NC(=O)NC1=O)Cl

Origin of Product

United States

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